molecular formula C27H28F3N7O2 B13096007 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate

3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate

Cat. No.: B13096007
M. Wt: 539.6 g/mol
InChI Key: VDYOLUCKVGPCNA-UHFFFAOYSA-N
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Description

3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines several heterocyclic rings, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate typically involves multiple steps, including the formation of the pyrazole, pyrimidine, and piperidine rings. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.

Scientific Research Applications

3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate lies in its combination of multiple heterocyclic rings and functional groups, which confer specific biological activities and make it a versatile compound for various research applications.

Biological Activity

The compound 3-(3-(2-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate is a complex molecular structure that belongs to a class of compounds known for their potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C22H23N5O2C_{22}H_{23}N_5O_2 and features multiple functional groups that contribute to its biological activity. The presence of the piperidine and pyrazole moieties suggests potential interactions with various biological targets, particularly in cancer therapy and kinase inhibition.

Research indicates that compounds with similar structural frameworks often target critical signaling pathways involved in cell proliferation and survival. Specifically, the compound may interact with the PI3K-PKB-mTOR pathway , which is frequently dysregulated in cancer. Inhibition of this pathway can lead to decreased tumor growth and increased apoptosis in cancer cells.

Inhibition of Kinases

The compound is hypothesized to act as an inhibitor of serine/threonine kinases, particularly PKB (Protein Kinase B) . Studies have shown that inhibitors targeting PKB can effectively modulate signaling pathways that are crucial for tumor growth. For instance, compounds structurally related to this one have demonstrated significant selectivity for PKB over other kinases like PKA (Protein Kinase A), which is essential for minimizing off-target effects in therapeutic applications .

Antitumor Activity

In vivo studies using human tumor xenografts have shown that related compounds can inhibit tumor growth significantly. For example, a study reported that specific inhibitors modulated biomarkers associated with PKB signaling and effectively reduced the size of tumors in nude mice models . This suggests that the compound may possess similar antitumor properties.

Case Studies

A series of experiments were conducted to evaluate the efficacy of this class of compounds:

  • Study on PKB Inhibition :
    • Objective : To assess the inhibition of PKB by related compounds.
    • Methodology : Radiometric assays were used to measure kinase activity.
    • Findings : Compounds showed IC50 values in the nanomolar range, indicating potent inhibition of PKB activity .
  • Antiproliferative Effects :
    • Objective : To evaluate the antiproliferative effects on cancer cell lines.
    • Cell Lines Used : PC3 (prostate cancer) and U87MG (glioblastoma).
    • Results : Significant reduction in cell viability was observed at low micromolar concentrations, correlating with PKB inhibition .

Data Tables

CompoundTarget KinaseIC50 (nM)Selectivity Ratio
Compound APKB5028:1 (PKA)
Compound BJNK310010:1 (JNK1)
Compound CmTOR2005:1 (S6K)

Table 1: Inhibition data for various compounds targeting different kinases.

Properties

Molecular Formula

C27H28F3N7O2

Molecular Weight

539.6 g/mol

IUPAC Name

3-[3-[2-(1-piperidin-4-ylpyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]phenyl]pentanenitrile;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H27N7.C2HF3O2/c1-2-17(6-9-26)18-4-3-5-19(12-18)22-14-29-25-23(22)15-28-24(31-25)20-13-30-32(16-20)21-7-10-27-11-8-21;3-2(4,5)1(6)7/h3-5,12-17,21,27H,2,6-8,10-11H2,1H3,(H,28,29,31);(H,6,7)

InChI Key

VDYOLUCKVGPCNA-UHFFFAOYSA-N

Canonical SMILES

CCC(CC#N)C1=CC=CC(=C1)C2=CNC3=NC(=NC=C23)C4=CN(N=C4)C5CCNCC5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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